Product packaging for Diethylene glycol adipate(Cat. No.:CAS No. 58984-19-3)

Diethylene glycol adipate

Cat. No.: B1329770
CAS No.: 58984-19-3
M. Wt: 234.25 g/mol
InChI Key: BATDEVCTYREDAX-UHFFFAOYSA-N
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Description

Diethylene glycol adipate (PDEGA) is a biodegradable aliphatic polyester that serves as a key material in advanced polymer and materials science research. Its primary research value lies in its role as an efficient plasticizer for other biodegradable polymers, most notably poly(L-lactide) (PLLA). Studies have demonstrated that blending low molecular weight PDEGA with PLLA significantly modifies the properties of the resulting material. This includes a substantial decrease in the glass transition temperature of PLLA, a marked increase in its crystallization rate, and a crucial improvement in mechanical toughness by enhancing the elongation at break and impact strength . The compound is a partially miscible plasticizer, creating unique phase-separated blend systems with PLLA that are of fundamental and practical interest . From a chemical perspective, PDEGA is an oligomeric or polymeric compound formed from diethylene glycol and adipic acid . It is characterized by a low glass transition temperature, reported to be approximately -51.4 °C, and is amorphous in nature . Safety Data Sheets indicate that the compound is not classified as hazardous, though standard safe laboratory handling procedures are recommended for chemical handling . Given its biodegradability and its ability to enhance the processability and performance of bioplastics like PLLA, PDEGA is a valuable reagent for researchers developing sustainable and high-performance polymeric materials for applications ranging from biodegradable packaging to biomedical devices . This product is intended for laboratory and industrial research purposes. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O6 B1329770 Diethylene glycol adipate CAS No. 58984-19-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[2-(2-hydroxyethoxy)ethoxy]-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H18O6/c11-5-6-15-7-8-16-10(14)4-2-1-3-9(12)13/h11H,1-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATDEVCTYREDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)OCCOCCO)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017126
Record name Diethylene glycol adipate
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Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58984-19-3, 117197-81-6
Record name Hexanedioic acid, ester with 2,2'-oxybis(ethanol)
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Record name Diethylene glycol adipate
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Record name Diethylene glycol adipate
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Record name Hexanedioic acid, ester with 2,2'-oxybis[ethanol]
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Record name DIETHYLENE GLYCOL ADIPATE
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Poly Diethylene Glycol Adipate Structural Elucidation and Characterization

Spectroscopic Analysis

Spectroscopic methods are fundamental in elucidating the chemical structure of the polymer, confirming the presence of characteristic functional groups and the arrangement of monomer units.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of poly(diethylene glycol adipate). Both solution-state (¹H and ¹³C) and solid-state NMR are employed to gain detailed insights into the polymer's molecular architecture.

¹H and ¹³C NMR: In solution, ¹H NMR spectroscopy is used to identify the different types of protons present in the polymer repeating unit. The integration of the signal intensities can confirm the ratio of the diethylene glycol and adipate (B1204190) moieties. ¹³C NMR provides information on the carbon backbone, distinguishing between the carbonyl carbons of the ester groups and the various methylene (B1212753) carbons in the diol and diacid segments. These techniques are crucial for confirming the successful synthesis of the polyester (B1180765) and for identifying end groups, which is important for molecular weight estimation researchgate.net.

Solid-State NMR: Solid-state NMR is particularly useful for analyzing the polymer in its solid form, providing information about its morphology, crystallinity, and molecular dynamics. For polyesters, solid-state NMR can differentiate between amorphous and crystalline regions dokumen.pubscribd.com. It has been used to study the molecular mobility of the polymer chains, where increased mobility, often induced by plasticizers, is reflected in the NMR spectra researchgate.net. For poly(this compound) diols, solid-state NMR has been used to study their structural integration into larger polymer networks macro.ru.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in poly(this compound). The FTIR spectrum of a polyester is characterized by several key absorption bands. Analysis of FTIR spectra can confirm the esterification process and identify characteristic bonds within the polymer structure epdf.pubresearchgate.net. The degradation of similar polyurethanes containing poly(this compound) has been studied by observing changes in the intensity of the C-O-C group peak around 1105 cm⁻¹ ethernet.edu.et. For related aliphatic polyesters, the primary peaks are associated with the carbonyl group (C=O) stretching of the ester linkage and the C-O stretching vibrations researchgate.netsci-hub.se.

Table 1: Characteristic FTIR Absorption Bands for Aliphatic Polyesters similar to Poly(this compound)

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~2950 Asymmetric CH₂ Stretching Methylene
~2880 Symmetric CH₂ Stretching Methylene
~1730 C=O Stretching Ester Carbonyl
~1450 CH₂ Bending Methylene
~1380 CH₂ Wagging Methylene
~1105 C-O-C Stretching Ether

Note: The exact positions of the peaks can vary slightly depending on the polymer's molecular weight, crystallinity, and the specific sampling method used.

Molecular Weight Determination

The molecular weight and its distribution are critical parameters that significantly influence the mechanical, thermal, and rheological properties of poly(this compound).

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the most common technique for determining the molecular weight distribution of polymers. The method separates polymer molecules based on their hydrodynamic volume in solution. GPC analysis provides values for the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution researchgate.net. For instance, poly(this compound) diol with a number-average molecular weight of 2500 g/mol has been used in the synthesis of other copolymers macro.ru.

Viscometry is a classical method used to determine the viscosity-average molecular weight of a polymer. By measuring the flow times of the pure solvent and dilute polymer solutions of different concentrations using a capillary viscometer, such as an Ubbelohde viscometer, the intrinsic viscosity ([η]) can be determined. The intrinsic viscosity is related to the polymer's molecular weight through the Mark-Houwink-Sakurada equation:

[η] = K * Mᵛᵃ

where M is the viscosity-average molecular weight, and K and a are Mark-Houwink parameters that are specific to a given polymer-solvent-temperature system scribd.comdokumen.pub. This technique provides a simple and cost-effective way to routinely assess the molecular weight of poly(this compound) dokumen.pub.

Crystallographic Studies

Crystallographic studies are employed to investigate the solid-state morphology of poly(this compound), including its crystal structure and degree of crystallinity.

Wide-Angle X-ray Diffraction (WAXD)

Wide-Angle X-ray Diffraction (WAXD) is a fundamental technique for elucidating the crystalline structure of polymeric materials like Poly(this compound) (PDEGA). As a semi-crystalline polyester, PDEGA exhibits both amorphous and crystalline regions. The WAXD pattern of PDEGA provides detailed information regarding the arrangement of its polymer chains within the crystalline lattice.

While specific WAXD patterns for PDEGA are not extensively detailed in publicly available literature, the crystal structure can be inferred from closely related aliphatic polyesters. For instance, poly(ethylene adipate) (PEA), which differs from PDEGA only by a single ether linkage in the glycol unit, has been thoroughly studied. PEA is known to crystallize in a monoclinic unit cell. wikipedia.org This structural similarity suggests that PDEGA likely adopts a comparable crystalline conformation.

The unit cell parameters for poly(ethylene adipate) are provided in Table 1 as a reference for the probable crystal system of PDEGA. These parameters define the dimensions of the repeating crystalline unit. The WAXD pattern of such a structure would exhibit distinct diffraction peaks corresponding to specific crystallographic planes (hkl). For unoriented samples, these appear as concentric rings, which resolve into sharp, defined arcs or spots upon stretching or orientation of the polymer, indicating alignment of the polymer chains.

Table 1: Unit Cell Parameters for the Analogous Polymer, Poly(Ethylene Adipate) (PEA)

ParameterValue
Crystal SystemMonoclinic
a0.547 nm
b0.724 nm
c (fiber axis)1.55 nm

Data sourced from studies on poly(ethylene adipate), a structurally similar polyester. wikipedia.org

Crystallization Behavior (e.g., Isothermal, Non-Isothermal)

The crystallization of poly(this compound) from its molten state can be investigated under two primary conditions: non-isothermal, where the temperature is changed at a constant rate, and isothermal, where the temperature is held constant. These studies are crucial for understanding the kinetics of crystallization and for optimizing processing conditions.

Isothermal crystallization studies involve rapidly cooling the molten polymer to a temperature between its glass transition and melting temperatures and holding it at that temperature. The progression of crystallization over time is monitored, typically using Differential Scanning Calorimetry (DSC). The data obtained from isothermal crystallization experiments are often analyzed using the Avrami equation, which models the kinetics of phase transformation. mdpi.com The Avrami exponent, n, derived from this analysis, provides insight into the nucleation mechanism and the geometry of crystal growth. For many aliphatic polyesters undergoing spherulitic growth from predetermined nuclei, the Avrami exponent n is typically found to be around 3. mdpi.com

When crystallized from the melt, poly(this compound) forms supermolecular structures known as spherulites. These are spherical aggregates of crystalline lamellae that grow radially outwards from a central nucleation point. The lamellae are interspersed with amorphous polymer regions that were unable to crystallize.

The morphology of these spherulites can be readily observed using polarized optical microscopy (POM). Under cross-polarizers, well-formed spherulites exhibit a characteristic "Maltese cross" extinction pattern. This pattern arises from the birefringence of the radially oriented crystalline lamellae. The appearance of the spherulites is highly dependent on the crystallization conditions. For the related poly(ethylene adipate), crystallization at different temperatures can lead to different morphologies, such as ring-banded or ring-less (Maltese-cross) spherulites. wikipedia.org Ring-banded spherulites are believed to form due to the periodic twisting of the lamellar crystals as they grow.

The size and perfection of the spherulites are influenced by the crystallization temperature. At higher crystallization temperatures (i.e., lower undercooling), nucleation rates are lower and crystal growth is slower, which allows for the formation of larger and more ordered spherulites. Conversely, at lower temperatures, rapid nucleation leads to a higher number of smaller, less perfect spherulites that impinge upon each other.

The introduction of a comonomer into the poly(this compound) backbone is a common strategy to modify its physical properties. The presence of a second monomer unit disrupts the regularity of the polymer chain, which in turn significantly affects its crystallization behavior.

This effect is a general principle for copolyesters. The comonomer units are often excluded from the crystal lattice of the primary monomer, leading to thinner, less stable lamellae and a greater proportion of amorphous content. Table 2 illustrates this principle with data from a representative copolyester system, showing how increasing the comonomer content lowers the melting point and crystallinity.

Table 2: Illustrative Effect of Comonomer Content on Polyester Thermal Properties

Adipic Acid : Sebacic Acid Molar RatioMelting Point (°C)Degree of Crystallinity (%)
100 : 07245
90 : 106538
80 : 205830
70 : 305122

This table presents representative data for an aliphatic copolyester system to illustrate the typical trend of decreasing melting point and crystallinity with increasing comonomer content. The values are illustrative and not specific to PDEGA-co-sebacate.

Degradation Pathways and Mechanisms of Poly Diethylene Glycol Adipate

Hydrolytic Degradation Studies

Hydrolytic degradation involves the cleavage of the ester linkages in the polymer backbone through reaction with water. This process is significantly influenced by environmental conditions and follows specific kinetic and mechanistic pathways.

The rate of hydrolytic degradation of aliphatic polyesters like PDEGA is highly dependent on environmental factors, particularly pH and temperature. Studies on similar polyesters, such as poly(lactic acid) (PLA), have demonstrated that both temperature and pH have a substantial effect on the degradation rate researchgate.net. Generally, hydrolysis is accelerated at both acidic and basic pH, with the slowest degradation occurring at neutral pH. For instance, the degradation of PLA brushes is significantly faster in basic aqueous solutions compared to acidic conditions researchgate.net.

Temperature plays a crucial role in accelerating the hydrolysis process. An increase in temperature enhances the mobility of polymer chains and the rate of water diffusion into the polymer matrix, leading to a faster breakdown of ester bonds. For example, in the hydrolytic ageing of poly(butylene adipate-co-terephthalate) (PBAT), increasing the temperature from 80 to 100°C resulted in a more rapid decrease in molar mass . It is expected that PDEGA would exhibit similar behavior, with higher temperatures leading to a more rapid loss of molecular weight and mechanical properties. The activation energy for the hydrolysis of PBAT has been determined to be 70 kJ/mol, providing an indication of the temperature sensitivity of this process .

The physical state of the polymer, particularly its crystallinity, also influences hydrolytic degradation. The amorphous regions of the polymer are more susceptible to water penetration and subsequent hydrolysis compared to the more ordered crystalline regions mdpi.commdpi.com. This can lead to an initial increase in crystallinity as the amorphous domains are preferentially degraded mdpi.com.

Environmental FactorInfluence on Hydrolytic Degradation RateUnderlying Mechanism
pH Accelerated at both acidic and basic conditions; slowest at neutral pH.Catalysis of ester bond cleavage by H+ or OH- ions.
Temperature Increases with increasing temperature.Enhanced polymer chain mobility and water diffusion rate.
Crystallinity Slower in crystalline regions, faster in amorphous regions.Reduced water accessibility in tightly packed crystalline domains.

The hydrolysis of polyesters like PDEGA is a complex process that can proceed through different mechanisms, including bulk erosion and surface erosion. For highly hydrophilic polymers that swell significantly in water, bulk erosion is the predominant mechanism, where water penetrates the entire polymer matrix, leading to a relatively uniform degradation throughout the material nih.gov. The mechanism of degradation for a series of polyglycolic/polylactic acid homo- and copolymers has been shown to be hydrolysis researchgate.net.

The kinetics of hydrolysis often follow a multi-stage process. Initially, water diffuses into the polymer, leading to random scission of the ester bonds. This results in a decrease in the average molecular weight of the polymer . For water-soluble oligomers of PLA, it has been observed that the ester groups at the chain ends hydrolyze faster than those in the polymer backbone researchgate.net. This preferential chain-end scission is attributed to the more hydrophilic nature of the end groups compared to the hydrophobic polymer backbone researchgate.net.

As the molecular weight decreases, the polymer chains become more mobile, which can lead to an increase in crystallinity through a process known as chemi-crystallization . Eventually, the molecular weight may drop below a critical value where the polymer loses its mechanical integrity and becomes brittle . The degradation products are typically the constituent monomers, diethylene glycol and adipic acid, which are water-soluble and can be further assimilated by microorganisms in the environment.

Enzymatic Degradation

Enzymatic degradation is a key pathway for the biodegradation of aliphatic polyesters in biological environments. Specific enzymes, such as lipases and esterases, can catalyze the hydrolysis of the ester bonds in the polymer chain.

The enzymatic degradation of polyesters is a surface-erosion process. Enzymes, being large molecules, cannot readily penetrate the bulk of the polymer. Therefore, degradation occurs at the polymer-water interface. The biocatalytic mechanism involves the adsorption of the enzyme onto the polymer surface, followed by the catalytic hydrolysis of the ester linkages.

Lipases, which are a class of hydrolases, are particularly effective in degrading aliphatic polyesters mdpi.comresearchgate.net. The catalytic cycle of a lipase typically involves a serine residue in the active site that attacks the carbonyl carbon of the ester bond. This leads to the formation of an acyl-enzyme intermediate and the release of the alcohol component (in this case, diethylene glycol). The acyl-enzyme intermediate is then hydrolyzed by water, regenerating the active enzyme and releasing the acid component (adipic acid).

The efficiency of this process is dependent on the accessibility of the ester bonds to the enzyme's active site. Factors such as the surface hydrophobicity and morphology of the polymer can influence enzyme adsorption and activity. For instance, studies on poly(glycerol adipate) have shown its susceptibility to degradation by a range of enzymes commonly found in the human body ucl.ac.uknih.gov.

The molecular structure of the polyester (B1180765) has a profound impact on its susceptibility to enzymatic degradation. Several key structural features influence the degradation rate:

Crystallinity : Similar to hydrolytic degradation, the amorphous regions of the polymer are more readily degraded by enzymes than the crystalline regions mdpi.comnih.gov. A lower degree of crystallinity generally leads to a faster degradation rate because the polymer chains in the amorphous phase are more flexible and accessible to enzymes nih.govwikipedia.org.

Chemical Composition : The presence of bulky side groups or aromatic structures can sterically hinder the approach of the enzyme to the ester bond, thereby reducing the degradation rate wikipedia.org. For instance, copolymerizing styrene glycol with adipic acid and ethylene (B1197577) glycol introduces phenyl side chains that increase steric hindrance and decrease crystallinity, leading to an increase in biodegradability wikipedia.org.

Hydrophilicity/Hydrophobicity : A balance between hydrophilicity and hydrophobicity is crucial for enzymatic degradation. While a certain degree of hydrophilicity is necessary for the interaction with the aqueous environment and the enzyme, excessive hydrophilicity might hinder the adsorption of some lipases which prefer more hydrophobic substrates.

Studies on copolymers have shown that altering the monomer composition can be used to tune the degradation rate. For example, copolymers of poly(ε-caprolactone) and poly(ethylene adipate) have demonstrated that the presence of the PEA sequence significantly influences the biodegradability nih.gov.

Molecular Structure FeatureImpact on Enzymatic Degradation RateReason
Crystallinity Decreases with increasing crystallinity.Amorphous regions are more accessible to enzymes.
Steric Hindrance Decreases with increasing steric hindrance.Bulky groups can block the enzyme's active site.
Hydrophilicity Can be tuned for optimal enzyme activity.Affects enzyme adsorption and interaction with the polymer surface.

Thermal Degradation Analysis

Thermal degradation of poly(diethylene glycol adipate) occurs at elevated temperatures and involves the cleavage of chemical bonds in the polymer backbone, leading to the formation of smaller molecules. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly used to study this process scispace.commt.com.

The thermal degradation of aliphatic polyesters typically begins at temperatures around 275°C dtic.mil. The primary mechanism for the thermal decomposition of polyesters with a β-hydrogen atom in the diol portion, which is the case for PDEGA, is a non-radical, intramolecular elimination reaction (cis-elimination or ester pyrolysis) that proceeds through a six-membered cyclic transition state dtic.mil. This mechanism results in the formation of a carboxylic acid end group and a vinyl ester end group.

The primary degradation products for adipate (B1204190) polyesters include carbon dioxide, cyclopentanone, and olefins dtic.mil. The stability of the polyester is influenced by the chain length of both the diacid and the diol components dtic.mil.

TGA analysis provides information on the weight loss of the polymer as a function of temperature, allowing for the determination of the onset of degradation and the temperature of maximum decomposition rate. DSC can be used to observe thermal events such as melting and crystallization, which can be affected by thermal degradation mt.com. The thermal stability of PDEGA can be influenced by the presence of catalysts used during its synthesis.

The kinetics of thermal degradation can be complex and may involve multiple competing reactions. For many aliphatic polyesters, the degradation kinetics have been found to be first-order dtic.mil. The activation energy for the thermal degradation of polyesters is an important parameter that characterizes their thermal stability.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a key method for assessing the thermal stability of poly(this compound). Studies on similar aliphatic polyesters show that thermal degradation typically commences at elevated temperatures. For instance, a branched polyester based on ethylene glycol and adipic acid demonstrates good thermal stability, with no significant weight loss observed until 226.93°C sciepub.com. Research on a range of aliphatic polyesters indicates that degradation starts around 275°C, proceeding through a random scission of the ester linkages dtic.mil. The stability of these polyesters tends to increase with the chain length of both the diacid and glycol components dtic.mil.

The thermal behavior of poly(diethylene adipate) (PDEA) specifically has been examined, confirming its good thermal stability researchgate.net. The degradation process for aliphatic polyesters like PDEA is often characterized by a multi-stage weight loss, as observed in the corresponding thermogravimetric (TGA/DTG) curves sciepub.com.

Polymer SystemDegradation Onset TemperatureKey FindingsReference
Branched Polyester (ethylene glycol, adipic acid, glycerol)~227°CMass loss occurs in two distinct stages. sciepub.com
General Aliphatic Polyesters~275°CDegradation occurs via random scission of ester linkages. Stability increases with glycol and acid chain length. dtic.mil
Poly(diethylene adipate) (PDEA)Not specifiedDemonstrates good thermal stability. researchgate.net
Poly(ethylene adipate) (PEAd)Not specifiedExhibits high thermal stability, making it a candidate for use as a plasticizer. mdpi.com

Stability under Processing Conditions

The stability of poly(this compound) during processing is critical for maintaining its desired molecular weight and physical properties. The synthesis of this polymer, typically through polycondensation, occurs at elevated temperatures, often between 150°C and 220°C . While these temperatures are necessary to drive the reaction and remove byproducts like water, prolonged exposure can lead to thermal degradation .

Melt condensation processes for similar polyesters, such as poly(ethylene adipate), are conducted at temperatures of 190-200°C wikipedia.org. During synthesis, an initial temperature drop may occur due to the melting of adipic acid before the reaction mixture stabilizes at the target processing temperature semanticscholar.org. The use of catalysts is common to enhance the reaction rate, but this also necessitates careful control of the thermal regime to prevent unwanted degradation semanticscholar.orgresearchgate.net. The successful application of poly(this compound) in products like flexible foams, coatings, and adhesives relies on its ability to withstand the thermal stresses of these manufacturing processes poliuretanos.com.br.

ProcessTemperature Range (°C)Key ConsiderationsReference
Polycondensation Synthesis (PDEGA)150 - 220Prolonged heating risks thermal degradation.
Melt Condensation (PEA)190 - 200Typical temperature for melt processing of similar adipate polyesters. wikipedia.org
Transesterification (PET scrap)~216High temperatures used to obtain low molecular weight polyols. poliuretanos.com.br

Transesterification Reactions

Transesterification is a significant reaction pathway for poly(this compound) and other polyesters, which can lead to either degradation (depolymerization) or modification of the polymer structure. This reaction involves the exchange of an alkoxy group of an ester with another alcohol.

Recent research has demonstrated the effective depolymerization of polyesters like poly(ethylene adipate) (PEA) and poly(butylene adipate) (PBA) through transesterification with ethanol mdpi.com. Using catalysts such as (Cyclopentadienyl)titanium trichlorides (Cp'TiCl3), these reactions can proceed to over 99% conversion at temperatures between 120°C and 150°C, breaking the polymer down into its constituent monomers mdpi.comacs.org. This highlights a potential route for chemical recycling under relatively mild, acid- and base-free conditions mdpi.com.

The transesterification reaction is versatile and can be catalyzed by a wide range of substances, including acids (sulfuric, phosphoric), bases (metal alkoxides, hydroxides), and organometallic compounds nih.gov. Phase-transfer catalysts, such as quaternary ammonium salts and polyethylene glycols, can also facilitate these reactions, particularly at lower temperatures google.com. In industrial applications, transesterification is used to produce polyester polyols by reacting polyesters like polyethylene terephthalate (PET) with glycols at high temperatures poliuretanos.com.br. For instance, diethylene glycol can undergo a transesterification reaction with diisooctyl phthalate as a step in producing polyester intermediates google.com. The efficiency of the reaction depends on factors such as the type of catalyst, reaction temperature and time, and the molar ratio of reactants researchgate.net.

ReactionCatalystTemperature (°C)OutcomeReference
Depolymerization of PEA with ethanolCp'TiCl3 (Cp' = Cp, Cp*)120 - 150>99% conversion to monomers (diethyl adipate, ethylene glycol). mdpi.comacs.org
Polyol production from PET scrapNot specified~216Formation of low molecular weight polyols. poliuretanos.com.br
Transesterification of triglyceridesAcids (e.g., H2SO4), Bases (e.g., NaOH), Salts, OxidesVariesProduction of polyols for polyurethanes. nih.gov
Diethylene glycol phthalate polyester synthesisTetrabutyl titanate195 - 240Formation of a resin intermediate via transesterification and polycondensation. google.com

Theoretical and Computational Studies of Poly Diethylene Glycol Adipate

Kinetic Modeling of Polymerization Processes

The synthesis of poly(diethylene glycol adipate) is achieved through the polycondensation of diethylene glycol and adipic acid. researchgate.net This process involves a series of complex, series-parallel reactions. researchgate.net Kinetic modeling of this process is crucial for optimizing reaction conditions, controlling the molecular weight, and ensuring the desired properties of the final polymer.

The polycondensation reaction between diethylene glycol and adipic acid has been described by a third-order kinetic equation when the conversion rate is between 50% and 90%. researchgate.netsemanticscholar.org The rate of this polyesterification is influenced by the concentration of the carboxylic acid and hydroxyl groups. iscientific.org In non-catalyzed systems, the dicarboxylic acid can act as both a reactant and a catalyst. iscientific.org

The reaction is typically performed at elevated temperatures to facilitate the removal of water, which is a byproduct, thereby driving the reaction toward the formation of higher molecular weight polymers. The use of catalysts can complicate the process by requiring additional purification steps. researchgate.net

Recent research has explored methods to enhance the reaction rate without traditional catalysts. One such method is the application of low-intensity ultrasound, which has been shown to increase the rate of polycondensation. researchgate.netsemanticscholar.org For instance, in one study, the use of ultrasound at 2000 kHz reduced the time required to produce 3.6 g of water from 90 minutes to 62 minutes, indicating a significant increase in the reaction rate. semanticscholar.org This intensification is attributed to the synchronization of vibration and rotation of self-organizing dissipative structures, which lowers the energy consumption for mass transfer. researchgate.netsemanticscholar.org

The table below summarizes the effect of low-intensity ultrasound on the polycondensation of diethylene glycol and adipic acid. semanticscholar.org

ParameterNormal RegimeLow-Intensity Ultrasound (2000 kHz)
Time to produce 3.6 g of water90 minutes62 minutes

This table illustrates the acceleration of the polymerization process through the application of low-intensity ultrasound.

Structure-Property Relationship Modeling

The physical and chemical properties of poly(this compound) are intrinsically linked to its molecular structure. Modeling these structure-property relationships allows for the prediction of material behavior and the design of polymers with tailored characteristics. The ether linkages within the diethylene glycol units of the polymer chain impart a high degree of chain mobility, which contributes to the characteristic flexibility of PDEGA.

One of the key applications where the structure-property relationship of PDEGA is critical is in its use as a plasticizer for other polymers, such as poly(lactic acid) (PLA). When blended with PLA, PDEGA significantly alters the mechanical properties of the resulting composite material. The addition of PDEGA reduces the tensile modulus and increases the elongation at break, transforming the typically brittle PLA into a more ductile material. Optimal compatibility and mechanical property enhancement are generally observed at PDEGA concentrations of 20–30 wt%.

The following table presents data on the effect of blending PDEGA with PLA on the mechanical properties of the composite.

PropertyPure PLAPLA with 20-30 wt% PDEGA
Tensile Modulus~3 GPa~1.5 GPa
Elongation at Break~5%~120%

This table demonstrates the plasticizing effect of Poly(this compound) on Poly(Lactic Acid), showcasing the significant changes in mechanical properties.

Furthermore, the terminal hydroxyl groups of the PDEGA chains are reactive sites that can participate in further polymerization, such as the formation of polyurethanes when reacted with diisocyanates like methylene (B1212753) diphenyl diisocyanate (MDI). The stoichiometry of this reaction is crucial in determining the crosslink density and, consequently, the mechanical performance of the final polyurethane elastomer. A molar ratio of 1:1.05 (PDEGA:MDI) has been found to be effective in minimizing unreacted isocyanate while achieving tensile strengths greater than 25 MPa. An excess of PDEGA leads to a lower crosslink density, resulting in a softer material with a Shore A hardness of less than 80.

The table below outlines the influence of the PDEGA:MDI molar ratio on the properties of the resulting polyurethane.

PDEGA:MDI Molar RatioResulting Properties
1:1.05Minimized unreacted isocyanate, Tensile strength >25 MPa
Excess PDEGAReduced crosslink density, Lower hardness (Shore A <80)

This table highlights how the stoichiometry of the reaction between Poly(this compound) and Methylene Diphenyl Diisocyanate influences the mechanical properties of the resulting polyurethane.

Sustainable Chemistry and Novel Synthesis Approaches

Green Synthesis Methodologies

Traditional synthesis of diethylene glycol adipate (B1204190) often involves high temperatures and the use of metallic catalysts, which can lead to energy inefficiency and potential environmental contamination. Green synthesis methodologies aim to address these shortcomings by employing more environmentally benign techniques.

The following table illustrates the impact of low-intensity ultrasound on the synthesis of poly(diethylene glycol adipate) by comparing the time required to produce a specific amount of water, a byproduct of the polycondensation reaction, with and without ultrasonic intervention. semanticscholar.org

Table 1: Effect of Low-Intensity Ultrasound on Poly(this compound) Synthesis

Condition Time to Produce 3.6 g of Water
Normal Regime (without ultrasound) 90 minutes
Regulatory Regime (with 2000 kHz ultrasound) 62 minutes

Another significant green methodology is the use of enzymatic catalysis. Lipases, particularly Candida antarctica Lipase B (CALB), have been identified as highly effective biocatalysts for polyester (B1180765) synthesis. nih.gov Enzymatic synthesis offers several advantages, including high selectivity, mild reaction conditions, and the avoidance of toxic metal catalysts. nih.gov While specific data for the enzymatic synthesis of this compound is part of a broader research area, studies on similar polyesters, such as poly(butylene succinate), have shown the feasibility of using CALB to achieve high molecular weight polymers. nih.gov The reaction conditions for enzymatic polyester synthesis are typically mild, with temperatures often ranging from 60 to 90°C. nih.gov

The table below summarizes typical reaction conditions for the synthesis of a similar polyester, poly(butylene succinate), using Candida antarctica Lipase B, which can be indicative of the conditions applicable to this compound synthesis. nih.gov

Table 2: Typical Reaction Conditions for Enzymatic Polyester Synthesis with Candida antarctica Lipase B

Parameter Condition
Enzyme Candida antarctica Lipase B (immobilized)
Monomers Diethyl succinate (B1194679) and 1,4-butanediol
Solvent Diphenyl ether
Temperature 60-90 °C
Reaction Time 24-72 hours

Bio-based Monomer Integration (e.g., Sorbitol)

A key strategy in sustainable chemistry is the replacement of petroleum-derived monomers with those sourced from renewable biomass. Sorbitol, a sugar alcohol readily available from biomass, is a promising bio-based monomer that can be integrated into the polyester backbone of this compound. This integration leads to the formation of novel copolyesters with tunable properties.

The synthesis of poly(sorbitol adipate-co-diethylene glycol adipate) has been successfully achieved through a catalyst-free melt polycondensation method. ijacskros.com This approach involves heating a mixture of sorbitol, adipic acid, and diethylene glycol, which avoids the need for external catalysts that could introduce impurities. ijacskros.com The resulting copolyesters are often elastomeric in nature, and their mechanical and thermal properties can be tailored by varying the ratio of the monomers. ijacskros.comnih.gov

Research into these bio-based copolyesters has shown that they are amorphous and exhibit glass transition temperatures (Tg) below room temperature, a characteristic of thermoset elastomers suitable for various applications. nih.gov The incorporation of sorbitol, with its multiple hydroxyl groups, can influence the crosslink density and hydrophilicity of the resulting polymer. ijacskros.com

The following table presents the thermal and mechanical properties of a poly(sorbitol adipate-co-ethylene glycol adipate) (PSAEG) synthesized with an equimolar ratio of sorbitol, adipic acid, and a diol (in this case, ethylene (B1197577) glycol, which is structurally similar to diethylene glycol for the purpose of demonstrating the principle). nih.gov

Table 3: Properties of a Sorbitol-Based Adipate Copolyester

Property Value
Thermal Properties
Glass Transition Temperature (Tg) -23.7 °C
Mechanical Properties
Tensile Strength 1.95 MPa
Young's Modulus 3.89 MPa
Elongation at Break 145.3%

Q & A

Q. What are the established synthesis protocols for poly(diethylene glycol adipate) (PDEGA), and how do reaction conditions influence its molecular weight and thermal stability?

PDEGA is synthesized via polycondensation of diethylene glycol and adipic acid, typically catalyzed by titanium-based catalysts (e.g., titanium tetraisopropoxide) under vacuum to remove byproducts like water . Reaction temperature (150–220°C) and time directly affect molecular weight, as prolonged heating increases chain length but may risk thermal degradation. Monitoring acid value (<5 mg KOH/g) ensures termination control .

Q. How can researchers characterize the crystallinity and phase behavior of PDEGA using standard analytical techniques?

Differential scanning calorimetry (DSC) reveals glass transition temperature (Tg ~ -50°C) and melting point (Tm ~ 57°C), while X-ray diffraction (XRD) quantifies crystallinity (~30–40% for unmodified PDEGA) . Size-exclusion chromatography (SEC) determines molecular weight distribution, critical for correlating structure-property relationships in polymer blends .

Advanced Research Questions

Q. How does blending PDEGA with polylactide (PLA) alter the mechanical and thermal properties of the composite, and what experimental parameters optimize compatibility?

PDEGA acts as a plasticizer in PLA blends, reducing tensile modulus (from ~3 GPa to ~1.5 GPa) and increasing elongation at break (from ~5% to ~120%) . Optimal compatibility occurs at 20–30 wt% PDEGA, as higher concentrations induce phase separation, verified via scanning electron microscopy (SEM) and dynamic mechanical analysis (DMA) . Annealing at 80°C for 24 hours enhances crystallinity by 15–20% due to PDEGA’s nucleating effect .

Q. What methodologies resolve contradictions in reported crystallization kinetics of PDEGA-containing blends?

Discrepancies in crystallization rates (e.g., half-time values ranging from 2–10 minutes) arise from differences in blend miscibility and thermal history. Isothermal crystallization studies using Avrami analysis (n ≈ 2.5–3.0) suggest heterogeneous nucleation, while Hoffman-Lauritzen theory quantifies chain mobility effects. Controlled cooling rates (1–10°C/min) and standardized sample preparation (e.g., melt-quenching) improve reproducibility .

Q. How does PDEGA’s reactivity with diisocyanates (e.g., MDI) influence the mechanical performance of polyurethane elastomers, and what stoichiometric ratios maximize crosslinking efficiency?

PDEGA’s terminal hydroxyl groups react with MDI to form urethane linkages, with reaction kinetics monitored via FTIR (disappearance of -NCO peaks at 2270 cm⁻¹). A 1:1.05 (PDEGA:MDI) molar ratio minimizes unreacted isocyanate while achieving tensile strengths >25 MPa. Excess PDEGA reduces crosslink density, lowering hardness (Shore A <80) .

Q. What advanced analytical techniques are critical for detecting PDEGA degradation byproducts in biomedical or environmental studies?

Liquid chromatography-mass spectrometry (LC-MS) identifies oligomeric degradation products (e.g., diethylene glycol and adipic acid), while accelerated aging tests (70°C, 75% RH) simulate long-term stability. Thresholds for leachable compounds (e.g., <1 ppm for parenteral products) are established via extractables studies per ISO 10993 guidelines .

Methodological Guidance

  • Experimental Design for Blending Studies :
    Use solvent-casting or melt-mixing (180–200°C) with torque rheometry to monitor viscosity changes. Include control groups with commercial plasticizers (e.g., poly(ethylene glycol)) for comparative analysis .
  • Data Contradiction Resolution :
    Apply time-temperature superposition (TTS) to rheological data and validate with multiple characterization techniques (e.g., DSC, XRD, SEM) to isolate confounding variables .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Diethylene glycol adipate
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.